

The Discovery of A-1155905: A Selective MCL-1 Inhibitor

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This in-depth technical guide provides a comprehensive overview of the discovery of **A-1155905**, a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the quantitative data, experimental protocols, and the strategic workflow that led to the identification of this promising class of compounds.

Myeloid cell leukemia 1 (MCL-1) is a critical regulator of the intrinsic apoptosis pathway and is overexpressed in a multitude of human cancers, contributing to tumor survival and resistance to conventional therapies.[1] The development of small molecule inhibitors that can selectively target MCL-1 represents a promising therapeutic strategy for a variety of hematological and solid tumors.[2] **A-1155905** emerged from a structure-guided design effort aimed at identifying potent and selective MCL-1 inhibitors.[3] This guide delves into the core scientific data and methodologies that underpinned this discovery.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the biochemical potency and cellular activity of **A-1155905** and its analogs, illustrating the structure-activity relationship within this chemical series. The data highlights the optimization process that led to compounds with sub-nanomolar binding affinity and potent cellular growth inhibition.



Compound	MCL-1 Ki (nM)	NCI-H929 GI50 (nM)
9	<0.2	120
10	1.8	1800
11	0.3	450
12	0.8	1100
13	0.2	230
14	0.3	420
15	0.2	330
16	0.5	600
17	0.2	280
18	0.2	250
A-1155905	0.58	33.5

Experimental Protocols

Detailed methodologies for the key experiments cited in the discovery of **A-1155905** and its analogs are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for MCL-1 Binding Affinity

This assay was employed to determine the binding affinity (Ki) of the inhibitors to MCL-1.

Materials:

- Recombinant human MCL-1 protein
- Fluorescein-labeled BIM BH3 peptide
- Assay Buffer: 20 mM Tris, pH 7.5, 50 mM NaCl, 1 mM EDTA, and 0.05% Pluronic F-127



- Test compounds serially diluted in DMSO
- 384-well low-volume black plates
- TR-FRET plate reader

Procedure:

- A solution of MCL-1 protein (final concentration ~1 nM) and BIM-FITC peptide (final concentration ~1 nM) in assay buffer was prepared.
- Test compounds were added to the wells of the 384-well plate.
- The MCL-1/BIM-FITC solution was dispensed into the wells containing the test compounds.
- The plate was incubated at room temperature for 1-2 hours, protected from light.
- TR-FRET signal was measured on a compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm and 520 nm.
- IC50 values were determined from the dose-response curves, and Ki values were calculated using the Cheng-Prusoff equation.

Cell Viability (GI50) Assay

The growth inhibitory (GI50) effects of the compounds on the MCL-1 dependent multiple myeloma cell line NCI-H929 were assessed using a luminescence-based cell viability assay.

Materials:

- NCI-H929 cells
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
- Test compounds serially diluted in DMSO
- 96-well white opaque plates
- CellTiter-Glo® Luminescent Cell Viability Assay reagent



Luminometer

Procedure:

- NCI-H929 cells were seeded into 96-well plates at a density of 5,000 cells per well in 100 μL of culture medium.
- The plates were incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
- Test compounds were added to the wells at various concentrations.
- The plates were incubated for an additional 72 hours.
- CellTiter-Glo® reagent was added to each well according to the manufacturer's protocol.
- The plates were shaken for 2 minutes to induce cell lysis.
- After a 10-minute incubation at room temperature to stabilize the luminescent signal, the luminescence was read on a luminometer.
- GI50 values were calculated from the dose-response curves.

Caspase-Glo 3/7 Assay for Apoptosis Induction

This assay was used to confirm that the observed cell death was due to the induction of apoptosis.

Materials:

- NCI-H929 cells
- RPMI-1640 medium supplemented with 10% FBS
- Test compounds
- 96-well white opaque plates
- Caspase-Glo® 3/7 Assay reagent



Luminometer

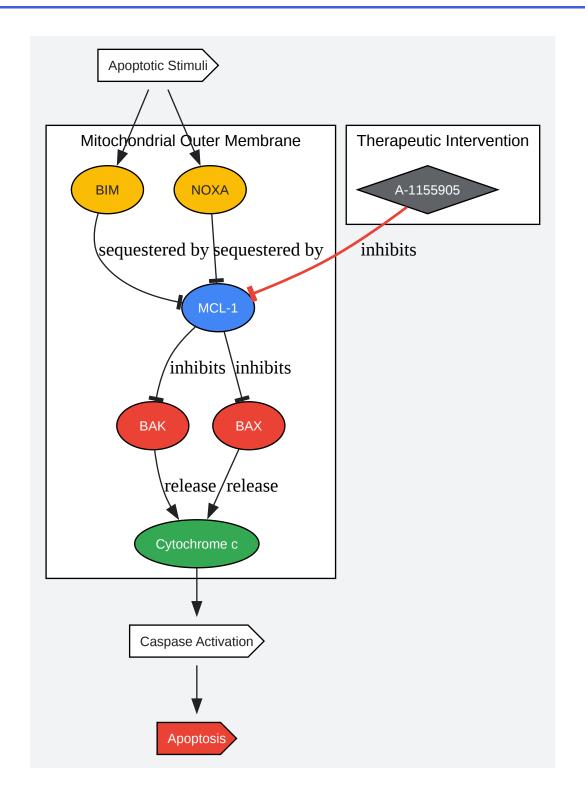
Procedure:

- NCI-H929 cells were seeded in 96-well plates as described for the cell viability assay.
- Cells were treated with test compounds for 24 hours.
- Caspase-Glo® 3/7 reagent was added to each well.
- The plate was incubated at room temperature for 1 hour.
- Luminescence, which is proportional to caspase-3 and -7 activity, was measured using a luminometer.

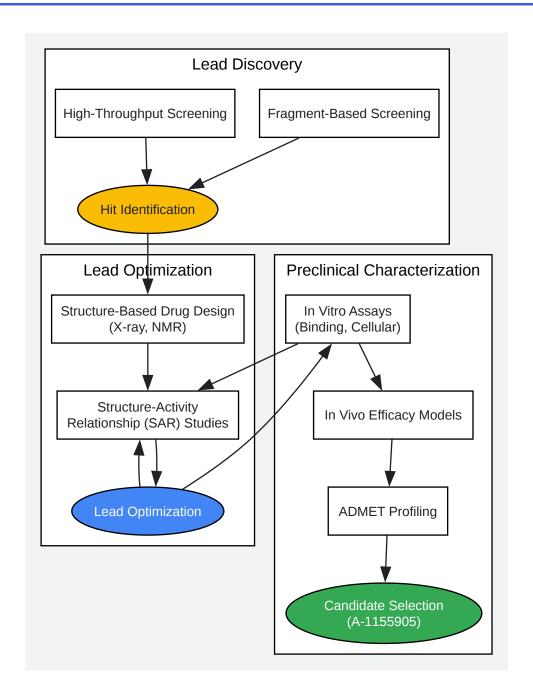
Mandatory Visualizations

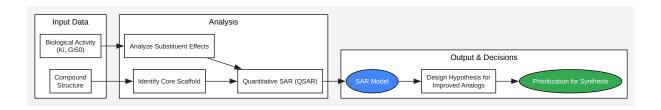
The following diagrams illustrate key aspects of the **A-1155905** discovery process, from the underlying biological pathway to the strategic research workflow.











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References

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